dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose
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Description
DTDP-alpha-glc-Na2, also known as TDP-alpha-G, TDP-alpha-Glc, or TDP-alpha-Glucose, is a biochemical compound. It is also referred to as Thymidine-5’-diphospho-α-D-glucose disodium salt . It plays a significant role in the biosynthesis of deoxy and amino sugars, which are involved in a variety of biological functions in all domains of life .
Synthesis Analysis
The synthesis of dTDP-alpha-glc-Na2 involves a conserved 4-step reaction. The process starts with glucose-1-phosphate (Glc-1P). The first step involves a nucleotide transferase RmlA transferring a deoxythymidine monophosphate moiety from deoxy-thymidine triphosphate to Glc-1P. This is followed by a dehydratase RmlB catalyzing the conversion of dTDP-glucose into dTDP-4-keto-6-deoxy-d-glucose. The third enzyme—an epimerase RmlC—mediates a double epimerization reaction leading to the formation of dTDP-4-keto-6-deoxy-l-mannose .Molecular Structure Analysis
The molecular formula of dTDP-alpha-glc-Na2 is C16H24N2Na2O16P2 . The detailed molecular structure and mechanism of dTDP-glucose 4,6-dehydratase from Streptomyces venezuelae have been investigated using the quantum mechanical/molecular mechanical (QM/MM) approach .Chemical Reactions Analysis
The chemical reaction catalyzed by dTDP-glucose 4,6-dehydratase involves the biotransformation of dTDP-glucose into dTDP-4-keto-6-deoxy-glucose .Physical and Chemical Properties Analysis
The molecular weight of dTDP-alpha-glc-Na2 is 608.29 g/mol . It appears as a white to off-white powder or solid . The storage temperature is recommended to be -20°C .Mechanism of Action
The overall catalytic cycle can be divided into three sequential chemical steps: oxidation, dehydration, and reduction. The oxidation step proceeds through a concerted asynchronous mechanism, in which the hydride transfer lags behind the proton transfer. The dehydration step prefers a stepwise mechanism rather than a concerted mechanism, and involves an enolate intermediate. In the reduction step, NADH returns the hydride back to glycosyl C6 and the phenolic hydroxyl of Tyr151 spontaneously donates its proton to the C4-keto group, forming an enol sugar as the enzymatic product .
Properties
IUPAC Name |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHWQWZRRHSCD-QMMSDIQLSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2Na2O16P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745634 |
Source
|
Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148296-43-9 |
Source
|
Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thymidine-5'-diphosphate-D-glucose disodium salt | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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